N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as Boc-Aib-OH, is a non-proteinogenic, Boc-protected amino acid building block. Its defining structural feature is the gem-dimethyl group on the α-carbon. This modification introduces significant steric hindrance that severely restricts the conformational flexibility of the peptide backbone. Consequently, Boc-Aib-OH is procured specifically for its ability to induce and stabilize helical secondary structures (α-helices and 3(10)-helices) in synthetic peptides, a property not achievable with standard proteinogenic amino acids. This conformational control is critical for designing peptides with enhanced biological stability and specific three-dimensional structures.
Substituting Boc-Aib-OH with a standard building block like Boc-L-Alanine is not viable as it eliminates the core procurement driver: conformational constraint. Alanine allows broad rotational freedom, failing to enforce the helical structures for which Aib is selected. Conversely, substituting with Fmoc-Aib-OH is not a direct replacement but a commitment to an entirely different synthetic workflow. Boc-based synthesis requires strong acids (e.g., TFA) for deprotection, while Fmoc-based synthesis uses basic conditions (e.g., piperidine), making the two protecting group strategies incompatible within the same process without significant redevelopment. Procuring the incorrect form leads to either functional failure of the final peptide or complete process incompatibility.
The primary value of incorporating an Aib residue is its powerful helix-inducing property, which stems from severe steric restrictions. The gem-dimethyl group limits the allowable backbone dihedral angles (Φ, Ψ) to narrow regions corresponding to right-handed (Φ ≈ -57°, Ψ ≈ -47°) and left-handed (Φ ≈ 57°, Ψ ≈ 47°) helices. In contrast, a standard L-Alanine residue can access a much broader range of conformations, including flexible polyproline II (PPII) structures and extended β-sheets, making it unsuitable for applications where a rigid helical structure is required.
| Evidence Dimension | Allowed Ramachandran (Φ, Ψ) Angles |
| Target Compound Data | Boc-Aib-OH (as Aib residue): Tightly clustered around (Φ ≈ ±57°, Ψ ≈ ±47°) |
| Comparator Or Baseline | Boc-L-Ala-OH (as Ala residue): Broadly allowed regions including α-helical, β-sheet, and polyproline II (PPII) space |
| Quantified Difference | Aib restricts conformational space to helical regions, while Alanine permits access to a wide variety of secondary structures. |
| Conditions | Standard peptide backbone in aqueous solution, analyzed via spectroscopic methods and molecular dynamics simulations. |
For designing peptides with stable, predictable helical structures, Boc-Aib-OH provides a level of structural control that flexible residues like Alanine cannot match.
The steric hindrance of Boc-Aib-OH makes peptide bond formation challenging, often resulting in low yields with standard coupling reagents like DCC/HOBt that are effective for unhindered amino acids such as Boc-Ala-OH. However, this is a well-defined process challenge that is overcome by using more potent coupling reagents. Aminium/uronium salts like HATU or phosphonium salts like PyBOP are specifically recommended for hindered couplings, as they form highly reactive intermediates capable of achieving high yields. For extremely difficult couplings, in-situ formation of amino acid fluorides using reagents like TFFH is also an effective strategy.
| Evidence Dimension | Coupling Reagent Requirement and Yield |
| Target Compound Data | Requires potent reagents (e.g., HATU, PyBOP, TFFH) to achieve high yields (>90%) due to steric hindrance. |
| Comparator Or Baseline | Boc-L-Ala-OH: Routinely coupled with standard, less expensive reagents (e.g., DCC/HOBt) with yields of 85-95%. |
| Quantified Difference | Requires a different class of more powerful (and often more expensive) coupling reagents compared to standard amino acids to ensure process success. |
| Conditions | Solid-phase or solution-phase peptide synthesis. |
This dictates the selection of other process chemicals; procuring Boc-Aib-OH necessitates a compatible workflow with potent activators to ensure high-purity, high-yield synthesis, unlike less demanding building blocks.
Aib is achiral due to the two methyl groups on its α-carbon, which lacks a proton. This structure makes it impossible for the residue to racemize during the carboxyl group activation and coupling steps of peptide synthesis. In contrast, all chiral amino acids, including Alanine, are susceptible to some degree of racemization (epimerization), which can range from negligible to significant depending on the coupling conditions, sequence, and activating reagents used. This can lead to the formation of hard-to-separate diastereomeric impurities.
| Evidence Dimension | Racemization/Epimerization Level During Coupling |
| Target Compound Data | 0% (structurally incapable of racemization) |
| Comparator Or Baseline | Chiral amino acids (e.g., L-Alanine): >0%, typically low but can be significant (>0.4% per cycle) under non-optimized conditions. |
| Quantified Difference | Absolute (100%) prevention of racemization at the Aib residue. |
| Conditions | Standard peptide activation and coupling protocols in solid-phase or solution-phase synthesis. |
Procuring Boc-Aib-OH eliminates a critical source of process-related impurities, ensuring higher diastereomeric purity of the final product and enhancing batch-to-batch reproducibility.
The incorporation of Aib residues significantly enhances the stability of peptides against both thermal denaturation and enzymatic degradation. In one study, replacing a single Alanine with Aib in a thermolysin fragment increased the melting temperature (Tm) by up to 5.4 °C. Furthermore, Aib-containing peptides show marked resistance to proteases. A study on nucleo-heptapeptides demonstrated that incorporating a single Aib residue was sufficient to significantly increase resistance to enzymatic degradation in murine serum compared to the all-Alanine equivalent.
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) |
| Target Compound Data | Ala309Aib thermolysin fragment Tm = 68.9 °C |
| Comparator Or Baseline | Native thermolysin fragment (with Ala309) Tm = 63.5 °C |
| Quantified Difference | +5.4 °C increase in thermal stability |
| Conditions | Thermal unfolding measured by circular dichroism at 222 nm. |
This provides a direct route to improving the shelf-life and in-vivo half-life of peptide-based products, a critical consideration for therapeutic and diagnostic applications.
For projects requiring peptides with a fixed, stable helical conformation, such as mimicking an α-helical protein interface or creating ion channels. The strong conformational constraint imposed by Aib makes it the default choice over flexible amino acids.
When developing peptide-based drugs that require a longer in-vivo half-life, incorporating Boc-Aib-OH is a proven strategy to increase resistance to enzymatic degradation, thereby improving pharmacokinetic properties.
In syntheses where even minor diastereomeric impurities are unacceptable, using achiral Aib at or near sensitive positions can be a strategic choice to eliminate a potential site of racemization, simplifying purification and ensuring final product integrity.
For the total synthesis or analog development of naturally occurring peptides rich in Aib, such as the peptaibol class of antibiotics (e.g., alamethicin). In these cases, Boc-Aib-OH is an essential, non-substitutable precursor.